molecular formula C13H10N2O5S B14131121 N-(2-formylphenyl)-4-nitrobenzenesulfonamide

N-(2-formylphenyl)-4-nitrobenzenesulfonamide

Cat. No.: B14131121
M. Wt: 306.30 g/mol
InChI Key: XGVGHMNKHNDSHX-UHFFFAOYSA-N
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Description

N-(2-formylphenyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a formyl group attached to a phenyl ring, which is further connected to a nitrobenzenesulfonamide moiety. The presence of both formyl and nitro groups makes this compound an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-formylphenyl)-4-nitrobenzenesulfonamide typically involves the condensation of anthranilic aldehydes with sulfonyl chlorides. One common method includes the reaction of 2-formylbenzenesulfonamide with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-formylphenyl)-4-nitrobenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-carboxyphenyl-4-nitrobenzenesulfonamide.

    Reduction: N-(2-formylphenyl)-4-aminobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-formylphenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-formylphenyl)-4-nitrobenzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-formylphenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both formyl and nitro groups, which provide distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups also enhances its biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H10N2O5S

Molecular Weight

306.30 g/mol

IUPAC Name

N-(2-formylphenyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C13H10N2O5S/c16-9-10-3-1-2-4-13(10)14-21(19,20)12-7-5-11(6-8-12)15(17)18/h1-9,14H

InChI Key

XGVGHMNKHNDSHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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